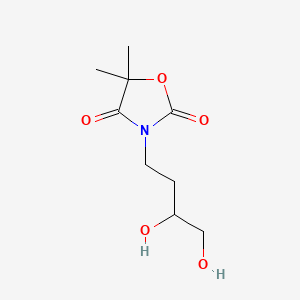
3-(3,4-Dihydroxybutyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydroxybutanal with 5,5-dimethylhydantoin in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The hydroxyl groups in the 3,4-dihydroxybutyl moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroxybutyl)adenine: Shares the 3,4-dihydroxybutyl group but has a different core structure.
3,4-Dihydroxybutyric acid: Contains the same dihydroxybutyl moiety but lacks the oxazolidine ring.
3,4-Dihydroxycinnamic acid: Similar hydroxyl group arrangement but with a different backbone.
Uniqueness
3-(3,4-Dihydroxybutyl)-5,5-dimethyloxazolidine-2,4-dione is unique due to its oxazolidine ring combined with the 3,4-dihydroxybutyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
63834-80-0 |
|---|---|
Molekularformel |
C9H15NO5 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3-(3,4-dihydroxybutyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO5/c1-9(2)7(13)10(8(14)15-9)4-3-6(12)5-11/h6,11-12H,3-5H2,1-2H3 |
InChI-Schlüssel |
NWGINJFMAHGUNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)O1)CCC(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


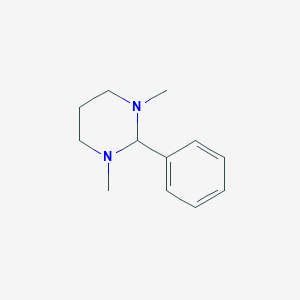
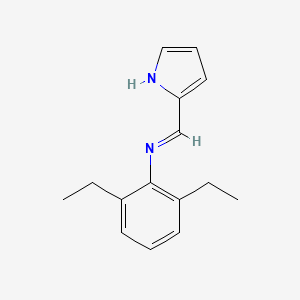
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
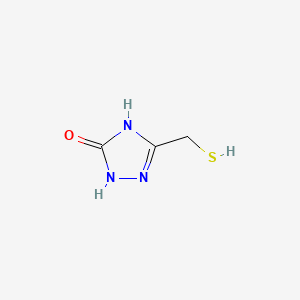
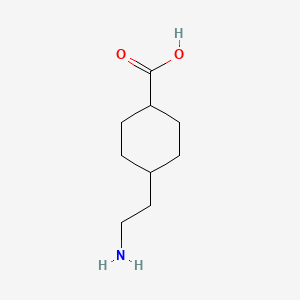
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
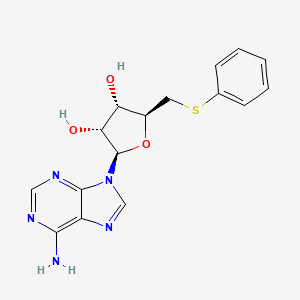
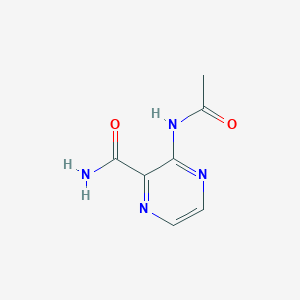
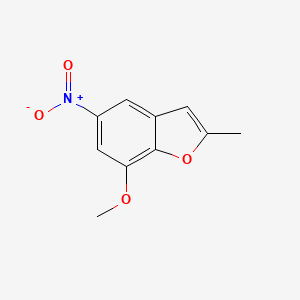
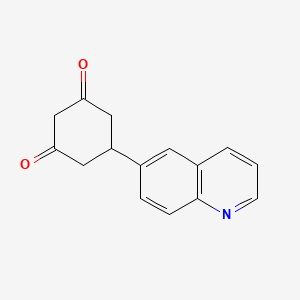
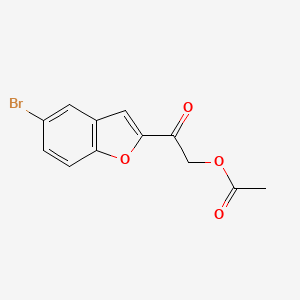
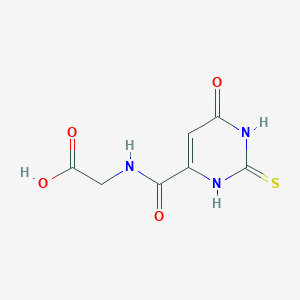
![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
